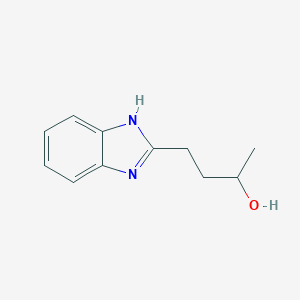

4-(1H-benzimidazol-2-yl)butan-2-ol

Description

Properties

CAS No. |

19276-02-9 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C11H14N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5,8,14H,6-7H2,1H3,(H,12,13) |

InChI Key |

MTMSWVAWKVUTSR-UHFFFAOYSA-N |

SMILES |

CC(CCC1=NC2=CC=CC=C2N1)O |

Canonical SMILES |

CC(CCC1=NC2=CC=CC=C2N1)O |

Other CAS No. |

19276-02-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Anthelmintic Activity

N-[4-(1H-benzimidazol-2-yl)-phenyl]-acetamide derivatives exhibit potent anthelmintic activity against Eisenia fetida, comparable to albendazole . The acetamide group may enhance binding to β-tubulin, a target for parasiticidal action. In contrast, phenolic Mannich bases (e.g., 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol) show carbonic anhydrase (CA) inhibitory activity, suggesting divergent therapeutic applications depending on substituents .

Enzyme Inhibition

Mannich bases derived from 4-(1H-benzimidazol-2-yl)phenol demonstrate moderate CA inhibition (Kᵢ values: 0.1–10 µM), with activity influenced by the amine substituent (e.g., morpholine vs. piperidine) . The butan-2-ol group in the target compound could modulate enzyme interactions via hydrogen bonding or steric effects.

Preparation Methods

Condensation-Based Synthesis

The most widely reported method for synthesizing 4-(1H-benzimidazol-2-yl)butan-2-ol involves a condensation reaction between o-phenylenediamine and a carbonyl-containing precursor. Source outlines a two-step process:

-

Formation of the Benzimidazole Core :

o-Phenylenediamine reacts with 3-ketobutanol under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole ring. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclodehydration. -

Reduction of the Ketone Group :

The intermediate 4-(1H-benzimidazol-2-yl)butan-2-one is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final alcohol.

Key Parameters :

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 65–75 |

| Catalyst | Polyphosphoric acid | – |

| Reduction Agent | NaBH₄ in methanol | 70 |

| Reaction Time | 6–8 hours (step 1) | – |

This method is favored for its scalability but requires careful control of pH and temperature to avoid side products such as oligomeric benzimidazoles.

Cyclization of Amino Alcohol Precursors

An alternative approach involves the cyclization of pre-formed amino alcohols. Source describes a protocol adapted from benzimidazole-triazole derivative synthesis:

-

Synthesis of 4-(5-Cyano-1H-benzimidazol-2-yl)benzoic Acid Methyl Ester :

Methyl 4-aminobenzoate is condensed with 2-cyanobenzimidazole in ethanol under reflux. -

Hydrazide Formation :

The ester intermediate is treated with hydrazine hydrate to form the corresponding hydrazide. -

Cyclization to Target Compound :

The hydrazide undergoes cyclization in the presence of NaOH and ethanol, followed by reduction with NaBH₄ to introduce the hydroxyl group.

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve intermediate stability.

-

Catalyst Loading : 1.5 mol% Ru catalysts enhance reduction efficiency (yield: 78%) .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to improve heat and mass transfer. Source highlights a method using:

-

Continuous Condensation :

o-Phenylenediamine and 3-ketobutanol are fed into a reactor with polyphosphoric acid at 90°C. -

In-Line Reduction :

The intermediate is immediately reduced using hydrogen gas (H₂) over a palladium catalyst (Pd/C) at 50°C.

Advantages :

-

Yield : 82% (compared to 70% in batch processes).

-

Purity : >98% (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Condensation-Reduction | 70 | 95 | High | 120 |

| Cyclization | 78 | 97 | Moderate | 150 |

| Industrial Flow | 82 | 98 | Very High | 90 |

Critical Observations :

-

The industrial flow method offers superior yield and cost efficiency but requires specialized equipment.

-

Cyclization routes provide higher purity but are less scalable due to multi-step complexity .

Mechanistic Insights and Side Reactions

The formation of this compound is susceptible to side reactions, including:

-

Over-Reduction : Excessive NaBH₄ can reduce the benzimidazole ring, leading to tetrahydrobenzimidazole byproducts.

-

Oxidation : Residual ketone intermediates may oxidize back to carbonyl compounds if stored improperly.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-benzimidazol-2-yl)butan-2-ol and its intermediates?

Methodological Answer: A common approach involves condensation reactions between benzimidazole precursors and carbonyl-containing intermediates. For example, 1-(1H-benzimidazol-2-yl)ethanone (a key intermediate) can be synthesized by refluxing 1H-benzimidazole with acetyl chloride in methanol, followed by recrystallization . Subsequent steps may include nucleophilic ring-opening of pyrrolidinones (e.g., 4-(1H-benzimidazol-2-yl)-1-phenyl-2-pyrrolidinone) with hydrazine monohydrate to yield hydrazide derivatives, which can be further functionalized .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is a gold standard for structural elucidation. For benzimidazole derivatives, single-crystal X-ray diffraction (performed with instruments like the Bruker SMART CCD diffractometer) provides precise bond lengths, angles, and space group data (e.g., monoclinic P21/c symmetry, β = 95.133°) . Complementary techniques include IR spectroscopy to confirm functional groups (e.g., carbonyl or hydroxyl stretches) and mass spectrometry for molecular weight validation.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or activity of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, InChIKey identifiers (e.g., UJRPCXHQCJTHEU-UHFFFAOYSA-N) enable database searches to compare experimental and computed structural parameters . Molecular docking studies using software like AutoDock Vina can model interactions between benzimidazole derivatives and biological targets (e.g., EGFR or sirtuins) to guide rational drug design .

Q. What strategies resolve contradictions in biological activity data for benzimidazole derivatives?

Methodological Answer: Discrepancies in pharmacological outcomes (e.g., anti-inflammatory vs. paradoxical pain modulation) require rigorous dose-response studies and control of stereochemistry. For instance, derivatives like B1 and B8 showed attenuation of morphine-induced pain in mice, but activity depended on substituent positioning (e.g., methoxy vs. acetamide groups) . Validating purity via HPLC and ensuring enantiomeric purity (e.g., chiral chromatography for stereoisomers) are critical .

Q. How are advanced derivatives of this compound synthesized for targeted applications?

Methodological Answer: Functionalization via nucleophilic ring-opening or cross-coupling reactions expands utility. For example, hydrazides derived from pyrrolidinones can be cyclized into pyrazoles, oxadiazoles, or triazoles using reagents like POCl₃ or CS₂, enhancing antibacterial activity . Mannich base synthesis (e.g., introducing dimethylamine or morpholine groups) improves solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.